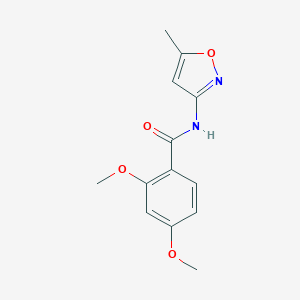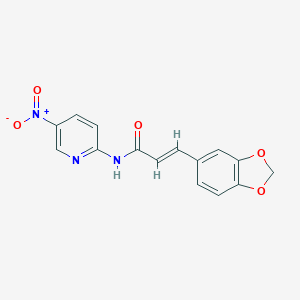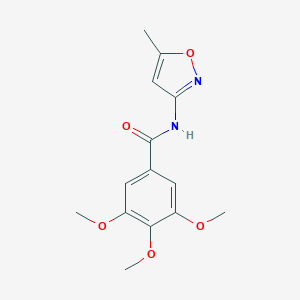![molecular formula C14H15Cl2NO B448577 3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 362593-33-7](/img/structure/B448577.png)
3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as CGP 52432, is a potent GABAB antagonist . It has a molecular weight of 384.24 and is soluble in water up to 10 mM . It is a synthetic compound and is usually stored under desiccating conditions .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.17 and is a liquid at room temperature . It is soluble in water up to 10 mM and should be stored at -10 degrees Celsius for optimal stability .Aplicaciones Científicas De Investigación
Environmental Impact
Research on chlorophenols, which share structural similarities with the compound , indicates moderate toxicity to mammalian and aquatic life. The persistence and bioaccumulation of these compounds are highly dependent on environmental conditions and the presence of biodegrading microflora. Chlorophenols are noted for their organoleptic effects in the aquatic environment (Krijgsheld & Gen, 1986).
Pharmacological Effects
Chlorogenic Acid (CGA), although structurally different, showcases the vast potential of phenolic compounds in pharmacology. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and other therapeutic roles. It modulates lipid metabolism and glucose regulation, indicating the potential for substances like "3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one" in treating metabolic disorders (Naveed et al., 2018).
Chemical Synthesis and Applications
The use of amino-1,2,4-triazoles in fine organic synthesis showcases the versatility of nitrogen-containing compounds in creating pharmaceuticals, dyes, and high-energy materials. This underscores the potential utility of complex organic compounds like "this compound" in various industrial applications (Nazarov et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins such as hemoglobin subunit alpha and hemoglobin subunit beta .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a)-protein kinase b (pkb, akt) signaling pathway . This inhibition could potentially lead to changes in cell growth and proliferation.
Biochemical Pathways
It’s known that the inhibition of the dyrk1a-pkb/akt pathway can affect various cellular processes, including cell survival, growth, proliferation, and metabolism .
Pharmacokinetics
Similar compounds have been found to have good stability profiles in acidic solutions . Also, increases in dose led to proportionate increases in the maximum blood substance concentration .
Result of Action
Similar compounds have shown potent growth inhibition on certain cancer cells . This suggests that 3-[(3,4-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one could potentially have antitumor effects.
Propiedades
IUPAC Name |
3-(3,4-dichloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c1-14(2)7-10(5-11(18)8-14)17-9-3-4-12(15)13(16)6-9/h3-6,17H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAILJFZUDSJXMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[2-chloro-5-(trifluoromethyl)phenyl]biphenyl-4-carboxamide](/img/structure/B448511.png)
![2-[2-(2-methoxyphenoxy)ethyl]-5-({2-[2-(2-methoxyphenoxy)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B448512.png)
![2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B448513.png)
